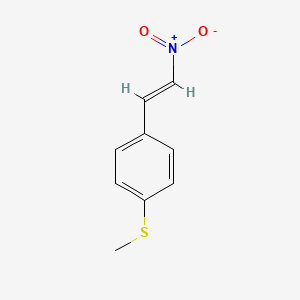

4-METHYLTHIO-BETA-NITROSTYRENE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylthio-beta-nitrostyrene is an organic compound characterized by the presence of a nitro group (NO2) and a methylthio group (CH3S) attached to a styrene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylthio-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of 4-methylthiobenzaldehyde with nitromethane . This reaction can be carried out under conventional heating or microwave-assisted conditions. The microwave-assisted method is often preferred due to its efficiency and shorter reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Henry reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of the desired product. The use of continuous flow reactors and heterogeneous catalysts can further enhance the efficiency of the industrial process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylthio-beta-nitrostyrene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: The major product is typically a nitro compound with an oxidized side chain.

Reduction: The major product is an amine derivative of the original compound.

Substitution: The major product depends on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Anticancer Applications

4-Methylthio-β-nitrostyrene has been studied for its anticancer properties, particularly in the context of colorectal cancer. Research indicates that derivatives of β-nitrostyrene can suppress cell proliferation and induce apoptosis in cancer cells.

Case Study: Colorectal Cancer Treatment

A notable study demonstrated that a derivative of 4-methylthio-β-nitrostyrene significantly decreased cell viability in human colorectal cancer cells. The mechanism involved the induction of DNA damage and activation of apoptotic pathways through increased levels of cleaved caspases and reduced pro-caspase expression .

Table 1: Summary of Anticancer Activities

Antimicrobial Properties

The antimicrobial activity of 4-methylthio-β-nitrostyrene has been evaluated against various bacterial strains. In vitro studies have shown promising results, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methylthio-β-nitrostyrene | Staphylococcus aureus | 64 mg/L |

| 4-Methylthio-β-nitrostyrene | Escherichia coli | 128 mg/L |

| 4-Methylthio-β-nitrostyrene | Pseudomonas aeruginosa | 256 mg/L |

These results suggest that this compound could be effective in treating bacterial infections, particularly those caused by Gram-positive bacteria like Staphylococcus aureus .

Cardiovascular Effects

Recent studies have also explored the cardiovascular effects of related compounds such as trans-4-methyl-β-nitrostyrene. These studies indicate that such compounds can induce bradycardia and hypotension through mechanisms involving vasodilation.

Case Study: Cardiovascular Responses

In experiments conducted on spontaneously hypertensive rats, intravenous administration of trans-4-methyl-β-nitrostyrene resulted in significant cardiovascular responses, including dose-dependent bradycardia and hypotension. The vasorelaxant effects were attributed to both endothelium-dependent and independent pathways .

Table 3: Cardiovascular Effects Summary

Mécanisme D'action

The mechanism of action of 4-methylthio-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methylthio group can act as a nucleophile or electrophile depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-nitrostyrene: Lacks the methylthio group, making it less reactive in certain substitution reactions.

4-Methyl-beta-nitrostyrene: Similar structure but lacks the nitro group, affecting its reactivity in redox reactions.

4-Methylthio-styrene: Lacks the nitro group, making it less versatile in synthetic applications.

Uniqueness

4-Methylthio-beta-nitrostyrene is unique due to the presence of both the nitro and methylthio groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .

Activité Biologique

4-Methylthio-β-nitrostyrene is a compound within the β-nitrostyrene family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 4-methylthio-β-nitrostyrene, supported by case studies, research findings, and data tables.

Overview of Biological Activities

The β-nitrostyrene derivatives are known for their potential therapeutic applications. Specifically, 4-methylthio-β-nitrostyrene has been investigated for several key biological activities:

- Anticancer Activity : Evidence suggests that β-nitrostyrenes can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have shown the ability to modulate inflammatory responses.

- Antimicrobial Properties : Certain β-nitrostyrenes exhibit antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of β-nitrostyrenes. For instance, research involving derivatives like 3,4-methylenedioxy-β-nitrostyrene demonstrated significant inhibitory effects on colorectal cancer cells. The mechanisms identified include:

- Induction of reactive oxygen species (ROS) leading to DNA damage.

- Cell cycle arrest at the G2/M phase .

- Upregulation of proteins associated with cell cycle regulation (e.g., phospho-ERK, cyclin B1) and downregulation of others (e.g., cdc25A) .

Case Study: Colorectal Cancer

A notable study synthesized a β-nitrostyrene derivative and tested its effects on human colorectal cancer cells both in vitro and in vivo. The findings indicated that treatment led to reduced cell viability and increased DNA damage, suggesting a potential for development as an anticancer agent .

| Mechanism of Action | Effect |

|---|---|

| ROS accumulation | DNA damage induction |

| Cell cycle arrest | G2/M phase arrest |

| Protein expression | Upregulation of cyclins; downregulation of cdc25 proteins |

Anti-inflammatory Activity

4-Methylthio-β-nitrostyrene also exhibits anti-inflammatory properties. A study focusing on burn wound models revealed that treatment with related compounds inhibited the NLRP3 inflammasome activation, reducing inflammatory cytokine production and promoting wound healing . This suggests a mechanism where the compound can mitigate excessive inflammatory responses.

Table: Effects on Inflammation

| Parameter | Control Group | Treatment Group |

|---|---|---|

| NLRP3 Activation | High | Significantly Reduced |

| IL-1β Levels | Elevated | Significantly Lowered |

| Wound Healing Time | Prolonged | Accelerated |

Propriétés

IUPAC Name |

1-methylsulfanyl-4-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSZTOUHOKERPN-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.